molecular formula C15H17NO2 B026235 Tert-butyl 4-(cyanomethyl)cinnamate CAS No. 120225-74-3

Tert-butyl 4-(cyanomethyl)cinnamate

Cat. No.: B026235
CAS No.: 120225-74-3
M. Wt: 243.30 g/mol
InChI Key: UHGFRQZECZHVKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)cinnamate: is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . It is primarily used in research settings and is known for its applications in proteomics research . This compound is a derivative of cinnamic acid and contains a tert-butyl ester group and a cyanomethyl group attached to the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyanomethyl)cinnamate typically involves the esterification of 4-(cyanomethyl)cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions would be essential to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(cyanomethyl)cinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • Ethyl cinnamate
  • Methyl cinnamate
  • Butyl cinnamate

Comparison: Tert-butyl 4-(cyanomethyl)cinnamate is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties compared to other cinnamate derivatives. For example, ethyl cinnamate and methyl cinnamate do not possess the nitrile functionality, which limits their reactivity in certain chemical transformations . Additionally, the tert-butyl ester group provides steric hindrance, affecting the compound’s reactivity and stability .

Properties

IUPAC Name

tert-butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGFRQZECZHVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700580
Record name tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-74-3
Record name tert-Butyl 3-[4-(cyanomethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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